molecular formula C19H23Br2N7O3 B13380842 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B13380842
M. Wt: 557.2 g/mol
InChI Key: CFDGMKBFBBWECN-SSDVNMTOSA-N
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Description

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, hydroxyl, methoxy, morpholine, pyrrolidine, and triazine groups.

Properties

Molecular Formula

C19H23Br2N7O3

Molecular Weight

557.2 g/mol

IUPAC Name

3,4-dibromo-6-methoxy-2-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C19H23Br2N7O3/c1-30-14-10-13(20)15(21)12(16(14)29)11-22-26-17-23-18(27-4-2-3-5-27)25-19(24-17)28-6-8-31-9-7-28/h10-11,29H,2-9H2,1H3,(H,23,24,25,26)/b22-11+

InChI Key

CFDGMKBFBBWECN-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1O)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)Br)Br

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

    Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups.

    Formation of the Hydrazone: Reaction of the benzaldehyde derivative with a hydrazine derivative containing morpholine and pyrrolidine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromobenzaldehyde: A simpler compound with similar bromine and aldehyde groups.

    2-Hydroxy-3,5-dibromobenzoic acid: Contains hydroxyl and bromine groups but lacks the complex triazine and hydrazone structure.

Uniqueness

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its complex structure allows for a wide range of interactions and effects, making it a valuable compound for research and industrial use.

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